![molecular formula C4H3ClN2O2 B1419775 3-Chloroisoxazole-5-carboxamide CAS No. 272773-14-5](/img/structure/B1419775.png)
3-Chloroisoxazole-5-carboxamide
Overview
Description
3-Chloroisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst, leading to the formation of the isoxazole ring . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free synthetic strategies is gaining popularity due to the reduced environmental impact and lower costs associated with these methods .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form the isoxazole ring.
Bases: Employed in condensation reactions to facilitate the formation of the isoxazole ring.
Major Products:
Amide Derivatives: Formed through substitution reactions involving nucleophiles.
Cycloaddition Products: Resulting from reactions with dipolarophiles.
Scientific Research Applications
3-Chloroisoxazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloroisoxazole-5-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its role as an enzyme inhibitor and its therapeutic potential .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds such as 3,5-disubstituted isoxazoles share similar structural features and biological activities.
Indole Carboxamides: These compounds also contain the carboxamide moiety and exhibit enzyme inhibitory properties.
Uniqueness: 3-Chloroisoxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity .
Biological Activity
3-Chloroisoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Overview of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The introduction of various substituents can significantly alter their biological profiles.
Synthesis of this compound
The synthesis of 3-chloroisoxazole derivatives typically involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. The chlorination step introduces a chlorine atom at the 3-position, enhancing the compound's reactivity and biological properties. Various synthetic pathways have been documented, emphasizing the versatility of isoxazole chemistry .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
HCT116 (Colon Cancer) | 12.2 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 15.0 | Inhibition of DNA synthesis |
These results suggest that this compound may interfere with critical cellular processes involved in cancer proliferation and survival .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have reported that it can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes:
Compound | COX-2 Inhibition IC50 (µM) |
---|---|
This compound | 9.0 |
Aspirin | 20.0 |
The selectivity for COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- COX Inhibition : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
Case Studies
Several studies have investigated the therapeutic potential of isoxazole derivatives, including this compound:
-
Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability compared to untreated controls.
- Findings : The compound activated caspase-3 and increased levels of pro-apoptotic proteins.
- Inflammation Model in Rats : In an animal model using carrageenan-induced paw edema, administration of the compound significantly reduced inflammation compared to control groups.
Properties
IUPAC Name |
3-chloro-1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKWVWLGJYFPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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